molecular formula C11H12N2O3 B2517613 2-Butyl-4-nitro-1,3-benzoxazole CAS No. 923224-88-8

2-Butyl-4-nitro-1,3-benzoxazole

Cat. No.: B2517613
CAS No.: 923224-88-8
M. Wt: 220.228
InChI Key: RRIITKVVCDQJHN-UHFFFAOYSA-N
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Description

2-Butyl-4-nitro-1,3-benzoxazole is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.228. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

2-Butyl-4-nitro-1,3-benzoxazole is a compound belonging to the benzoxazole derivatives, known for their diverse biological and pharmacological properties. Research on benzoxazole derivatives, including methods for their synthesis and potential applications, has been extensively documented. For instance, Vessally et al. (2018) discuss various strategies for the synthesis of 2-arylthio-benzazoles, highlighting their importance in medicinal chemistry due to their broad range of pharmacological properties. This review emphasizes the significant advances in the field from 1987 to 2017, with a focus on the mechanistic aspects of the reactions involved in their synthesis (Vessally et al., 2018).

Pharmacological Applications

The pharmacological significance of benzoxazole derivatives is well-documented. They exhibit a wide array of therapeutic activities, including antimicrobial, antifungal, anticancer, and antidepressant effects. A comprehensive review by Femy Maria K.M et al. (2021) explores the chemistry of substituted benzoxazoles and their various pharmacological activities. This review also covers important methodologies used for the synthesis of these compounds, underscoring their prominence in drug discovery and their efficacious role against a variety of microorganisms (Femy Maria K.M et al., 2021).

Safety and Hazards

The safety information for “2-Butyl-4-nitro-1,3-benzoxazole” includes the following hazard statements: H302, H312, H332 . The precautionary statements include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . There has been a large upsurge in the synthesis of benzoxazole via different pathways .

Properties

IUPAC Name

2-butyl-4-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-3-7-10-12-11-8(13(14)15)5-4-6-9(11)16-10/h4-6H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIITKVVCDQJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C=CC=C2O1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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